molecular formula C10H13N3 B13004615 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine

2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine

Cat. No.: B13004615
M. Wt: 175.23 g/mol
InChI Key: RTGJCAZNPWQNSW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)propan-2-amine

InChI

InChI=1S/C10H13N3/c1-10(2,11)8-4-6-13-9-7(8)3-5-12-9/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

RTGJCAZNPWQNSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C2C=CNC2=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine typically involves multiple steps. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines or alcohols, and substitution reactions may yield halogenated derivatives.

Scientific Research Applications

2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition leads to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine is unique due to its specific structure and the presence of the propan-2-amine group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine, also known by its CAS number 1638768-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against various kinases, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). These kinases play crucial roles in cellular signaling pathways related to cancer proliferation and survival.

Inhibition of FGFRs

A study highlighted that derivatives of the pyrrolo[2,3-b]pyridine structure showed significant inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, a related compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, demonstrating strong potential as an anti-cancer agent targeting these receptors .

TNIK Inhibition

Another investigation found that certain derivatives demonstrated IC50 values below 1 nM against TNIK. This suggests a high potency for inhibiting this kinase, which is involved in the regulation of IL-2 secretion . The inhibition of TNIK could have implications for treating autoimmune diseases and certain cancers.

Anticancer Activity

The anticancer potential of this compound has been substantiated through various experimental models. For example:

  • In vitro studies showed that compounds derived from this scaffold inhibited the proliferation of breast cancer cell lines (e.g., 4T1 cells) and induced apoptosis .
  • Migration and invasion assays indicated that these compounds could significantly reduce the metastatic potential of cancer cells .

Other Biological Activities

Beyond anticancer properties, research has also pointed to immunomodulatory effects. The inhibition of IL-2 secretion through TNIK inhibition suggests potential applications in managing autoimmune conditions .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
4hFGFR17 nMPotent inhibitor; reduced cell proliferation in breast cancer models.
VariousTNIK<1 nMHigh potency; implications for autoimmune diseases.
Pyrrolo derivativesMultiple kinasesVariesBroad spectrum activity against several kinases.

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